N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide
Description
N-{1-[(2,6-Dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by a cyclohexyl scaffold substituted with a carbamoyl group linked to a 2,6-dimethylphenyl moiety. The pyridine-3-carboxamide group is methylated at the nitrogen, introducing steric and electronic modifications.
Properties
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-9-7-10-17(2)19(16)24-21(27)22(12-5-4-6-13-22)25(3)20(26)18-11-8-14-23-15-18/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCAKQZMMNQYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Variations: The target compound employs a cyclohexyl-carbamoyl-pyridine framework, distinct from the benzamide-thiazolidinone hybrid in and the carbazole system in . The cyclohexyl group in all cases enhances conformational flexibility but may reduce binding specificity compared to rigid carbazoles. Narlaprevir shares a cyclohexyl motif but incorporates a sulfonyl group and larger bicyclic structure, contributing to its antiviral activity.
Its electron-donating methyl groups may stabilize aromatic stacking. The pyridine-3-carboxamide in the target compound introduces a hydrogen-bond acceptor (pyridine N) and donor (amide NH), critical for target engagement. This contrasts with the thiazolidinone’s sulfur atom in , which may participate in hydrophobic interactions.
Molecular Weight and Drug-Likeness :
- The target compound (MW ~366.5) falls within Lipinski’s rule of five (<500 Da), suggesting favorable bioavailability. In contrast, Narlaprevir (MW 734.0) exceeds this limit, reflecting its design for protease inhibition with extended half-life .
Synthetic Feasibility :
- The absence of stereocenters in the target compound (cf. Narlaprevir’s multiple chiral centers ) simplifies synthesis and scalability compared to more complex analogs.
Research Findings and Implications
- However, the lack of a sulfonyl or phosphoryl group (as in Narlaprevir ) may limit protease affinity.
- Thermodynamic Stability : The 2,6-dimethylphenyl group likely enhances thermal stability, as seen in agrochemical analogs (e.g., metalaxyl ), where similar substituents reduce photodegradation.
- Toxicity Considerations : The methylpyridine group may confer hepatotoxicity risks, analogous to pyridine-containing pesticides (e.g., thenylchlor ), necessitating further ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
